molecular formula C13H13ClO4S B13890270 (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate

(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate

Cat. No.: B13890270
M. Wt: 300.76 g/mol
InChI Key: GGXXWUMCQDWTCW-UHFFFAOYSA-N
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Description

(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is a chemical compound with the molecular formula C13H13ClO4S and a molecular weight of 300.76 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as chloro, methoxy, and methanesulfonate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 6-chloro-2-methoxynaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include substituted naphthalenes with various functional groups replacing the methanesulfonate group.

    Oxidation: Products include naphthoquinones or naphthaldehydes.

    Reduction: Products include 6-chloro-2-methoxynaphthalene.

Scientific Research Applications

(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Used in the development of novel materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthyl derivatives: These compounds share the methoxy-naphthalene core structure and exhibit similar chemical reactivity.

    Naphthalene sulfonates: Compounds with sulfonate groups attached to the naphthalene ring, used in various industrial applications.

Uniqueness

(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of the chloro, methoxy, and methanesulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

Molecular Formula

C13H13ClO4S

Molecular Weight

300.76 g/mol

IUPAC Name

(6-chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate

InChI

InChI=1S/C13H13ClO4S/c1-17-13-6-3-9-7-10(14)4-5-11(9)12(13)8-18-19(2,15)16/h3-7H,8H2,1-2H3

InChI Key

GGXXWUMCQDWTCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Cl)COS(=O)(=O)C

Origin of Product

United States

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